molecular formula C20H19ClN4O2 B3789677 N-[3-(1H-1,2,3-benzotriazol-1-yl)propyl]-7-chloro-3,5-dimethyl-1-benzofuran-2-carboxamide

N-[3-(1H-1,2,3-benzotriazol-1-yl)propyl]-7-chloro-3,5-dimethyl-1-benzofuran-2-carboxamide

Cat. No.: B3789677
M. Wt: 382.8 g/mol
InChI Key: ZCVSJAIGCRXFQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzotriazole is a heterocyclic compound with the chemical formula C6H5N3. Its five-membered ring contains three consecutive nitrogen atoms. This bicyclic compound may be viewed as fused rings of the aromatic compounds benzene and triazole .


Synthesis Analysis

Benzotriazole could be considered as a premium synthetic auxiliary that has been extensively explored for the synthesis of natural and synthetic-based molecules of varied biological and pharmaceutical importance .


Molecular Structure Analysis

Benzotriazole features two fused rings. Its five-membered ring can in principle exist as tautomers A and B . Various structural analyses with UV, IR and 1 H-NMR spectra indicate that tautomer A is dominant .


Chemical Reactions Analysis

Benzotriazole (BtH) reacts with aromatic aldehydes (ArCHO) in the presence of ethanol to give benzotriazole-based N,O-acetals .


Physical and Chemical Properties Analysis

Benzotriazole is a white-to-light tan solid with a density of 1.36 g/mL. It has a melting point of 100 °C and a boiling point of 350 °C. It is soluble in water at 20 g/L .

Mechanism of Action

The combined presence of a large conjugated system capable of forming π–π stacking interactions and hydrogen bond acceptors makes benzotriazole derivatives susceptible to bind with enzymes and receptors in biological systems .

Safety and Hazards

Benzotriazole is labeled with the signal word “Warning” and has hazard statements H302, H319, H332, H411, H412 . It may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Benzotriazole derivatives have exhibited outstanding properties in medicinal chemistry including anticancer, antifungal, antibacterial, antiviral, antiparasitic, and antioxidative activities . They have found profound applications as corrosion inhibitors, UV filters, and materials for solar and photovoltaic cells .

Properties

IUPAC Name

N-[3-(benzotriazol-1-yl)propyl]-7-chloro-3,5-dimethyl-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN4O2/c1-12-10-14-13(2)18(27-19(14)15(21)11-12)20(26)22-8-5-9-25-17-7-4-3-6-16(17)23-24-25/h3-4,6-7,10-11H,5,8-9H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCVSJAIGCRXFQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1)Cl)OC(=C2C)C(=O)NCCCN3C4=CC=CC=C4N=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[3-(1H-1,2,3-benzotriazol-1-yl)propyl]-7-chloro-3,5-dimethyl-1-benzofuran-2-carboxamide
Reactant of Route 2
Reactant of Route 2
N-[3-(1H-1,2,3-benzotriazol-1-yl)propyl]-7-chloro-3,5-dimethyl-1-benzofuran-2-carboxamide
Reactant of Route 3
Reactant of Route 3
N-[3-(1H-1,2,3-benzotriazol-1-yl)propyl]-7-chloro-3,5-dimethyl-1-benzofuran-2-carboxamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N-[3-(1H-1,2,3-benzotriazol-1-yl)propyl]-7-chloro-3,5-dimethyl-1-benzofuran-2-carboxamide
Reactant of Route 5
N-[3-(1H-1,2,3-benzotriazol-1-yl)propyl]-7-chloro-3,5-dimethyl-1-benzofuran-2-carboxamide
Reactant of Route 6
Reactant of Route 6
N-[3-(1H-1,2,3-benzotriazol-1-yl)propyl]-7-chloro-3,5-dimethyl-1-benzofuran-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.